molecular formula C15H20N4O3S B4452246 2,3-dimethyl-N-(2-morpholin-4-ylethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

2,3-dimethyl-N-(2-morpholin-4-ylethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B4452246
M. Wt: 336.4 g/mol
InChI Key: YZUHMOPPCYSFNZ-UHFFFAOYSA-N
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Description

2,3-dimethyl-N-(2-morpholin-4-ylethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with additional functional groups such as a morpholine ring and a carboxamide group. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 2,3-dimethyl-N-(2-morpholin-4-ylethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The synthesis begins with the formation of the thiazole ring through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Pyrimidine Ring Construction: The thiazole intermediate is then reacted with a suitable amidine derivative to form the fused thiazolopyrimidine ring system.

    Introduction of the Morpholine Group: The morpholine ring is introduced through a nucleophilic substitution reaction, where the appropriate morpholine derivative reacts with the thiazolopyrimidine intermediate.

    Carboxamide Formation: Finally, the carboxamide group is introduced through the reaction of the intermediate with an appropriate carboxylic acid derivative under dehydrating conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2,3-dimethyl-N-(2-morpholin-4-ylethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring, where the nitrogen atom can act as a nucleophile.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-dimethyl-N-(2-morpholin-4-ylethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups. It has shown promise in the development of drugs targeting various diseases, including cancer and infectious diseases.

    Biological Research: The compound is used as a tool in biological research to study its effects on cellular processes and molecular pathways. It has been investigated for its potential to modulate enzyme activity and protein-protein interactions.

    Industrial Applications: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-N-(2-morpholin-4-ylethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and proteins, modulating their activity and affecting various cellular processes. For example, it may inhibit the activity of specific kinases or proteases, leading to changes in signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

2,3-dimethyl-N-(2-morpholin-4-ylethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fused thiazolopyrimidine ring system, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2,3-dimethyl-N-(2-morpholin-4-ylethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-10-11(2)23-15-17-9-12(14(21)19(10)15)13(20)16-3-4-18-5-7-22-8-6-18/h9H,3-8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUHMOPPCYSFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=C(C(=O)N12)C(=O)NCCN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dimethyl-N-(2-morpholin-4-ylethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
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2,3-dimethyl-N-(2-morpholin-4-ylethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 3
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2,3-dimethyl-N-(2-morpholin-4-ylethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 4
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2,3-dimethyl-N-(2-morpholin-4-ylethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 5
Reactant of Route 5
2,3-dimethyl-N-(2-morpholin-4-ylethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
2,3-dimethyl-N-(2-morpholin-4-ylethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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